2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The molecule is substituted with a tert-butyl group at the 2-position and a propargyl (prop-2-yn-1-yl) moiety at the 5-position (Fig. 1). Its molecular formula is C₁₃H₂₀N₄, with a molecular weight of 232.33 g/mol . This scaffold is structurally related to bioactive tetrahydropyrazolo[1,5-a]pyrazine derivatives, which are explored for antiviral and allosteric modulation applications .
Properties
IUPAC Name |
2-tert-butyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-5-6-15-7-8-16-11(10-15)9-12(14-16)13(2,3)4/h1,9H,6-8,10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUWJUBNRDEOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2CCN(CC2=C1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydropyrazolo framework with a tert-butyl and a prop-2-yn-1-yl substituent. This unique arrangement contributes to its biological properties, particularly in interactions with biological targets.
Research indicates that compounds containing pyrazolo rings can exhibit various biological activities due to their ability to form hydrogen bonds and interact with protein targets. The specific mechanisms of action for this compound include:
- Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression and other diseases .
- Antioxidant Properties : The presence of the pyrazole ring may confer antioxidant properties, potentially protecting cells from oxidative stress .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target/Effect | Reference |
|---|---|---|
| Kinase Inhibition | Akt3 (IC50 = low micromolar range) | |
| Antioxidant Activity | Reduces oxidative stress in cell models | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
Several studies have investigated the effects of pyrazolo derivatives on various biological systems:
- Cancer Cell Lines : In vitro studies demonstrated that derivatives of pyrazolo compounds exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Inflammatory Models : Another study explored the anti-inflammatory properties of similar compounds. Results indicated a reduction in pro-inflammatory cytokines in animal models treated with pyrazolo derivatives, suggesting potential therapeutic applications for inflammatory diseases .
- Neuroprotective Effects : Research has also suggested that compounds with a pyrazolo structure may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (THPP) : The unsubstituted core scaffold serves as a precursor for antiviral agents. THPP derivatives, such as compound 45 (HBV CpAM), exhibit anti-HBV activity by disrupting viral capsid assembly .
- Imidazo[1,2-a]pyrazine Derivatives: Compounds like tert-butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate (MW: 521.2) feature an imidazole-fused pyrazine ring, enhancing binding affinity to kinase targets .
Substituent Effects
- Tert-Butyl vs.
- Propargyl vs. Carbonyl Esters : The propargyl group enables click chemistry, whereas ester groups (e.g., in compound 29 ) facilitate hydrogen bonding with biological targets .
Physicochemical Properties
Preparation Methods
Boc Protection of 5-Amino-1H-pyrazole
- Reagents: tert-Butyl dicarbonate (Boc2O) is used to protect the amino group.
- Solvent: Methylene dichloride (CH2Cl2).
- Conditions: Room temperature.
- Outcome: Formation of 1H-pyrazoles-5-t-butyl carbamate intermediate.
This step stabilizes the amino group and prevents unwanted side reactions during subsequent steps.
Nucleophilic Substitution with 1,3-Dibromopropane
- Reagents: 1,3-Dibromopropane reacts with the Boc-protected pyrazole.
- Base: Alkali salts such as sodium hydride or potassium carbonate.
- Solvent: Tetrahydrofuran (THF).
- Conditions: Reflux temperature.
- Outcome: Introduction of a 3-bromopropyl side chain to the pyrazole nitrogen.
This substitution introduces the alkyl chain necessary for further functionalization.
Deprotection of Boc Group
- Reagents: Hydrogen chloride (HCl) in methylene dichloride.
- Conditions: 0°C, stirring for 24 hours.
- Outcome: Removal of Boc group to regenerate the free amino group.
This step prepares the molecule for the intramolecular cyclization reaction.
Intramolecular Cyclization (Ring Closure)
- Reagents: Potassium hydroxide (KOH).
- Solvent: Toluene.
- Conditions: Reflux for 6 hours.
- Outcome: Formation of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core via internal nucleophilic substitution.
This step completes the formation of the fused heterocyclic ring system characteristic of the target compound.
Introduction of the Prop-2-yn-1-yl Group
The prop-2-yn-1-yl substituent at the 5-position can be introduced by nucleophilic substitution using propargyl bromide or propargyl halides on the corresponding tetrahydropyrazolo[1,5-a]pyrazine intermediate. While explicit protocols for this exact substitution are scarce in the provided literature, analogous alkylation reactions on pyrazole derivatives are well documented in heterocyclic chemistry literature, often employing:
- Reagents: Propargyl bromide.
- Base: Potassium carbonate or sodium hydride.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Conditions: Room temperature to mild heating.
This step yields the 5-(prop-2-yn-1-yl) substituted product, completing the synthesis of 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Boc Protection | 5-Amino-1H-pyrazole | Boc2O, CH2Cl2, RT | 1H-pyrazoles-5-t-butyl carbamate |
| 2 | Nucleophilic Substitution | Boc-protected pyrazole | 1,3-Dibromopropane, Alkali, THF, Reflux | 1-(3-bromopropyl)-1H-pyrazoles-5-t-butyl carbamate |
| 3 | Boc Deprotection | Step 2 product | HCl in CH2Cl2, 0°C, 24 h | 1-(3-bromopropyl)-1H-pyrazoles-5-amine |
| 4 | Intramolecular Cyclization | Step 3 product | KOH, Toluene, Reflux, 6 h | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core |
| 5 | Alkylation (Prop-2-yn-1-yl introduction) | Step 4 product | Propargyl bromide, Base, DMF/ACN, RT to mild heat | This compound |
Research Findings and Notes
- The Boc protection and deprotection strategy is crucial for selective functionalization of the amino group without side reactions.
- The nucleophilic substitution with 1,3-dibromopropane and subsequent intramolecular cyclization are efficient for constructing the tetrahydropyrazolo[1,5-a]pyrazine ring system.
- Solvent choice and temperature control are important to optimize yields and purity. For example, methylene dichloride is preferred for Boc protection and deprotection, while THF and toluene are favored for substitution and cyclization steps respectively.
- Although direct literature on the prop-2-yn-1-yl substitution on this scaffold is limited, analogous alkylation reactions on pyrazole derivatives suggest that propargyl halides under basic conditions are effective reagents.
- The compound’s hydrochloride salt form is well characterized and stable, facilitating further pharmaceutical development.
Q & A
Q. What are the key synthetic routes for 2-(tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with condensation of pyrazole precursors with propargylating agents. A common approach includes:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of substituted pyrazoles under reflux with catalysts like Pd(PPh₃)₄ .
- Step 2 : Introduction of the tert-butyl group via Boc protection, using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C .
- Step 3 : Propargylation at the 5-position using propargyl bromide in the presence of NaH/DMF, with yields highly dependent on reaction time (12–24 hours) and temperature (40–60°C) .
Key variables affecting yield include solvent polarity (DMF > THF), catalyst loading (5–10 mol%), and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
Q. What are the primary applications of this compound in medicinal chemistry research?
This compound serves as a versatile scaffold due to its:
- Bioisosteric potential : The propargyl group mimics terminal alkynes in click chemistry for target identification .
- CNS targeting : Structural analogs show affinity for neurological receptors (e.g., dopamine D₂, serotonin 5-HT₃) .
- Kinase inhibition : Pyrazolo[1,5-a]pyrazines are explored as ATP-competitive inhibitors in cancer research .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of propargyl group introduction in the pyrazolo[1,5-a]pyrazine core?
Regioselectivity challenges arise due to competing N- vs. C-alkylation. Strategies include:
- Directed metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions before propargylation .
- Protection/deprotection : Temporary protection of reactive NH groups with Boc or Fmoc to direct alkylation to the 5-position .
- Computational guidance : DFT calculations to predict transition-state energies for competing pathways .
Q. What strategies address discrepancies in biological activity data across different studies?
Contradictions in IC₅₀ values or target selectivity may arise from:
Q. How do computational models predict the binding affinity of this compound to neurological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with serotonin 5-HT₃ receptors, focusing on hydrogen bonds with Thr206 and hydrophobic contacts with the tert-butyl group .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate docking results .
- Free energy calculations : MM-PBSA/GBSA to quantify binding energies, identifying key residues for mutagenesis studies .
Q. What analytical approaches resolve complex NMR splitting patterns in propargyl-substituted pyrazolo[1,5-a]pyrazines?
- 2D NMR : HSQC and HMBC to assign overlapping proton signals (e.g., diastereotopic CH₂ in the tetrahydropyrazine ring) .
- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., ring inversion) by acquiring spectra at 25°C vs. −40°C .
- NOESY : Detect spatial proximity between tert-butyl and propargyl groups to confirm regiochemistry .
Q. What are the stability profiles of this compound under different storage conditions?
- Short-term storage : −20°C in anhydrous DMSO (≤1% H₂O) prevents hydrolysis of the Boc group .
- Long-term stability : Lyophilized powders retain >95% purity for 12 months at −80°C .
- Degradation pathways : Major degradation occurs via propargyl oxidation (detectable by TLC/HPLC) under ambient light; use amber vials for storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
